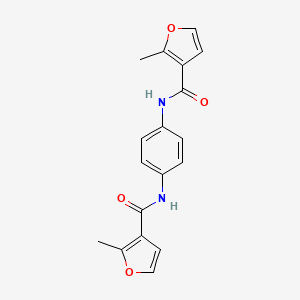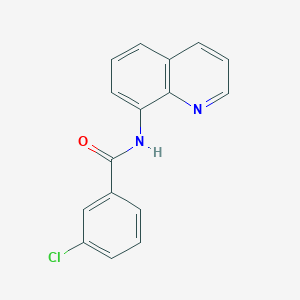![molecular formula C16H12N4O2 B5882445 N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)
N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.
Mechanism of Action
CPI-613 targets the N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide cycle in cancer cells by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in the energy metabolism of cancer cells, and their inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, CPI-613 has been shown to modulate the immune system by increasing the activity of natural killer (NK) cells and T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-613 is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can pose a challenge for its formulation and delivery. Moreover, the high cost of synthesis and purification of CPI-613 can limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of CPI-613. One direction is the optimization of its formulation and delivery for clinical use. Another direction is the identification of biomarkers that can predict the response of cancer cells to CPI-613. Moreover, the combination of CPI-613 with other anticancer agents and immunotherapies can be explored to enhance its efficacy. Finally, the elucidation of the molecular mechanisms underlying the anticancer activity of CPI-613 can lead to the discovery of new targets for cancer therapy.
Synthesis Methods
CPI-613 is synthesized from 2-amino-4-cyano-5H-pyrido[4,3-b]indole and acetyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The yield of the reaction is around 50%.
Scientific Research Applications
CPI-613 has been extensively studied for its anticancer activity in various preclinical and clinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and ovarian cancer. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
properties
IUPAC Name |
N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-9(21)20(10(2)22)16-12(7-17)15-13(8-18-16)11-5-3-4-6-14(11)19-15/h3-6,8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUNCQWUFDVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC=C2C3=CC=CC=C3NC2=C1C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)


![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)